1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone
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Overview
Description
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indazole moiety with a piperazine ring, making it a valuable subject for research in medicinal chemistry.
Preparation Methods
The synthesis of 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole and 4-propan-2-ylpiperazine.
Formation of Intermediate: The intermediate compound is formed by reacting 1H-indazole with an appropriate reagent to introduce the methanone group.
Final Coupling: The intermediate is then coupled with 4-propan-2-ylpiperazine under specific reaction conditions to yield the final product.
Common reagents used in these reactions include organometallic reagents, catalysts such as copper acetate, and solvents like dimethyl sulfoxide .
Chemical Reactions Analysis
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein-coupled receptors.
Comparison with Similar Compounds
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone can be compared with other indazole derivatives:
1H-indazole: A simpler structure with similar biological activities but lacks the piperazine moiety.
4-propan-2-ylpiperazine: A piperazine derivative with different biological properties.
1H-indazol-3-yl-(4-methylpiperazin-1-yl)methanone: A closely related compound with a methyl group instead of a propan-2-yl group, which may result in different biological activities.
Properties
IUPAC Name |
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(2)18-7-9-19(10-8-18)15(20)14-12-5-3-4-6-13(12)16-17-14/h3-6,11H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMGDCSLJPIPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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